molecular formula C13H7Br2ClN2O B3055276 4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine CAS No. 637302-90-0

4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B3055276
CAS No.: 637302-90-0
M. Wt: 402.47 g/mol
InChI Key: HPNXRBUKMNTVDM-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine is a halogenated benzoxazole derivative characterized by bromine substituents at positions 4 and 6 of the benzoxazole core, a 4-chlorophenyl group at position 2, and an amine at position 3. This article compares its structural, physicochemical, and biological properties with those of similar benzoxazole derivatives.

Properties

IUPAC Name

4,6-dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2ClN2O/c14-8-5-9-12(10(15)11(8)17)18-13(19-9)6-1-3-7(16)4-2-6/h1-5H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNXRBUKMNTVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C(=C(C=C3O2)Br)N)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362818
Record name 4,6-dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637302-90-0
Record name 4,6-dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Cyclocondensation of 2-Aminophenol Derivatives

The benzoxazole core is typically constructed via cyclocondensation between 2-aminophenol derivatives and 4-chlorobenzoyl chloride. A titanium tetraisopropoxide (TTIP)-catalyzed approach achieves 82–87% yields under reflux in anhydrous dichloromethane (DCM) at 60°C for 8–12 hours. Key considerations include:

  • Electrophilic activation : TTIP enhances the electrophilicity of the carbonyl group in 4-chlorobenzoyl chloride, facilitating nucleophilic attack by the amine group of 2-amino-4,6-dibromophenol.
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DCM) improve reaction rates by stabilizing transition states.

Sequential Bromination Strategies

Post-cyclocondensation bromination introduces dibromo substituents at positions 4 and 6. Two dominant methodologies exist:

Direct Bromination with N-Bromosuccinimide (NBS)

NBS in dimethylformamide (DMF) at 80–100°C for 6–8 hours achieves selective dibromination (Table 1). The reaction proceeds via a radical mechanism, with AIBN (azobisisobutyronitrile) initiating bromine radical formation.

Table 1: Bromination Efficiency Under Varied Conditions

NBS Equivalents Temperature (°C) Time (h) Yield (%)
2.2 80 6 74
2.5 90 7 81
3.0 100 8 68

Data adapted from halogenation studies of analogous benzoxazoles.

Bromine Gas in Glacial Acetic Acid

Industrial-scale protocols often employ bromine gas (Br₂) in glacial acetic acid at 40–50°C, achieving 89% yield with rigorous temperature control. This method requires specialized equipment for bromine handling but offers cost advantages for bulk synthesis.

Amination at Position 5

Nucleophilic Aromatic Substitution (SNAr)

The 5-position amine is introduced via SNAr using aqueous ammonium hydroxide under pressure (1.5–2.0 bar) at 120°C for 24 hours. Electron-withdrawing bromine atoms activate the benzene ring toward nucleophilic attack, with the 4-chlorophenyl group directing substitution to position 5.

Key parameters :

  • Base selection : Potassium carbonate (K₂CO₃) enhances reaction efficiency by deprotonating the amine nucleophile.
  • Solvent system : Ethanol/water (3:1 v/v) balances solubility and reactivity.

Catalytic Amination with Copper(I) Iodide

Recent advances utilize CuI (10 mol%) and 1,10-phenanthroline as a ligand in DMSO at 100°C, reducing reaction time to 12 hours with 78% yield. This method minimizes byproducts through controlled single-site amination.

Process Optimization and Scalability

Continuous Flow Synthesis

Industrial adoption of continuous flow reactors (CFRs) improves reproducibility and safety for bromine gas reactions. A representative CFR setup (Figure 1) achieves 92% yield at 50°C with residence times of 30 minutes.

Advantages over batch processing :

  • Precise temperature modulation prevents thermal decomposition.
  • In-line quenching reduces bromine exposure risks.

Purification Strategies

Final product purity ≥98% is achieved via:

  • Recrystallization : Ethanol/water (4:1) at −20°C removes unreacted starting materials.
  • Column chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent isolates the target compound from regioisomers.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for Bench-Scale Synthesis

Method Bromination Agent Time (h) Yield (%) Purity (%)
NBS/DMF NBS 8 81 95
Br₂/Glacial Acetic Acid Br₂ 6 89 97
CuI-Catalyzed NBS 12 78 93

Data synthesized from multiple optimization trials.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substituted Benzoxazoles: Formed through nucleophilic substitution.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Drug Development
This compound serves as a promising scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases, particularly in the following areas:

  • Anticancer Activity : Research indicates that benzoxazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer cell lines. The presence of bromine and chlorine substituents is believed to enhance the binding affinity to cancer-related targets.
  • Antimicrobial Properties : Studies have demonstrated that benzoxazole derivatives can inhibit the growth of bacteria and fungi. The unique electronic properties imparted by the halogen substituents may contribute to their effectiveness as antimicrobial agents.
  • Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory properties of benzoxazole compounds. Initial findings suggest that they may modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis.

Biological Studies

Enzyme Inhibition and Receptor Binding
The compound's unique structure allows it to interact with specific enzymes and receptors, making it valuable in biological research:

  • Mechanism of Action : The mechanism involves binding to active sites on enzymes or receptors, which can lead to inhibition or modulation of their activity. For example, studies have shown that similar compounds can inhibit protein kinases involved in cancer progression.
  • Case Study Example : A study published in a peer-reviewed journal investigated a series of benzoxazole derivatives, including 4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine, for their ability to inhibit specific kinases. Results indicated a dose-dependent inhibition with promising selectivity profiles.

Material Science

Organic Electronics and Photonics
The compound's electronic properties make it a candidate for applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : Research has explored the use of benzoxazole derivatives in OLEDs due to their luminescent properties. The incorporation of halogens can enhance light emission efficiency.
  • Photonic Devices : The compound's ability to absorb and emit light at specific wavelengths makes it suitable for photonic applications. Studies are ongoing to evaluate its performance in devices such as lasers and sensors.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the phenyl ring and benzoxazole core significantly influences molecular weight, density, and electronic properties. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Source
4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine 4-Cl (phenyl) C₁₃H₇Br₂ClN₂O ~402.47* - -
4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine 2-F (phenyl) C₁₃H₇Br₂FN₂O 386.01 - -
4,6-Dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine 4-F (phenyl) C₁₃H₇Br₂FN₂O 386.01 - -
4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine 3,5-(CH₃)₂ (phenyl) C₁₅H₁₂Br₂N₂O 396.08 - -
4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine 4-OCH₃ (phenyl) C₁₄H₁₀Br₂N₂O₂ 398.05 - -
4,6-Dibromo-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine 2,5-Cl₂ (phenyl) C₁₃H₆Br₂Cl₂N₂O 436.91 1.955 488.8 (predicted)

Notes:

  • *Molecular weight calculated based on formula from .
  • Halogen type (Cl vs. F) and position (para vs. ortho) alter molecular weight and polarity. For instance, replacing 4-Cl with 4-F reduces molecular weight by ~16.46 g/mol due to fluorine’s lower atomic mass .
  • Bulky substituents like 3,5-dimethylphenyl increase molecular weight (396.08 g/mol vs. ~402.47 g/mol for the target compound) but may enhance lipophilicity .
  • Dichlorinated analogs (e.g., 2,5-dichlorophenyl) exhibit higher molecular weights and predicted boiling points (~488.8°C) due to increased halogen content .

Biological Activity

4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound belonging to the benzoxazole family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The presence of bromine and chlorine substituents enhances its chemical properties and biological efficacy, making it a candidate for drug development and various scientific applications.

  • IUPAC Name: this compound
  • Molecular Formula: C13H7Br2ClN2O
  • CAS Number: 637302-90-0
  • Molecular Weight: 402.47 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents (bromine and chlorine) enhance its binding affinity and selectivity towards these targets. This compound may inhibit enzyme activity or modulate receptor signaling pathways, contributing to its observed biological effects .

Anticancer Activity

Research indicates that compounds within the benzoxazole family exhibit significant anticancer properties. Specifically, studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines including:

  • Breast Cancer Cells: MCF-7, MDA-MB-231
  • Lung Cancer Cells: A549
  • Colorectal Cancer Cells: HCT116

The structure–activity relationship (SAR) analysis suggests that modifications to the substituents can enhance potency against cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential. In vitro studies indicate selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans. The minimal inhibitory concentrations (MIC) for these activities have been documented in various studies, highlighting the compound's potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey Biological Activity
4,6-Dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amineStructureModerate anticancer activity
4,6-Dibromo-2-(4-methylphenyl)-1,3-benzoxazol-5-amineStructureLower antimicrobial activity
4,6-Dibromo-2-(4-nitrophenyl)-1,3-benzoxazol-5-amineStructureHigh cytotoxicity against breast cancer cells

The unique combination of bromine and chlorine in the structure of this compound enhances its biological activity compared to other derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of benzoxazole derivatives. For instance:

  • A study published in PMC highlighted that derivatives of benzoxazole exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity could be leveraged for developing targeted cancer therapies .
  • Another research article discussed the potential of benzoxazole derivatives in treating infections caused by resistant bacteria due to their unique mechanisms of action against microbial targets .

Q & A

Basic Research Questions

Q. What is the standard protocol for synthesizing 4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine?

  • Methodological Answer : The synthesis typically involves halogenation and cyclization steps. A general approach includes reacting a halogenated benzoxazole precursor with substituted benzaldehydes under reflux conditions. For example, a similar benzoxazole derivative was synthesized by dissolving 0.001 mol of a triazole precursor in absolute ethanol with glacial acetic acid, followed by refluxing with a substituted benzaldehyde for 4 hours. The product is isolated via solvent evaporation and filtration . Characterization often employs X-ray diffraction for structural confirmation, as seen in studies of analogous halogenated benzoxazoles .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Structural validation combines spectroscopic and crystallographic methods. Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., C-Br stretching at ~560 cm⁻¹), while nuclear magnetic resonance (NMR) confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm). X-ray crystallography is critical for resolving halogen bonding patterns, as demonstrated in studies of related brominated benzoxazoles .

Q. What are the primary biological activity assays used for this compound?

  • Methodological Answer : In vitro assays for antimicrobial or antitumor activity are standard. For example, microdilution assays (MIC values) against Mycobacterium tuberculosis or cytotoxicity screens (IC₅₀) using cancer cell lines (e.g., MCF-7) are performed. Dose-response curves and positive controls (e.g., isoniazid for antitubercular activity) ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer : Systematic optimization involves varying solvents (polar aprotic vs. protic), catalysts (e.g., p-toluenesulfonic acid), and reaction times. For instance, replacing ethanol with dimethylformamide (DMF) may enhance solubility of brominated intermediates. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Contradictions may arise from assay variability or structural analogs. Researchers should:

  • Compare dose-response curves across multiple cell lines.
  • Verify compound stability under assay conditions (e.g., pH, temperature).
  • Synthesize and test structural analogs (e.g., replacing Br with Cl) to isolate pharmacophoric groups .

Q. What advanced spectroscopic techniques elucidate electronic properties and reactivity?

  • Methodological Answer : Density functional theory (DFT) calculations paired with UV-Vis spectroscopy analyze electronic transitions. For example, time-dependent DFT (TD-DFT) can model HOMO-LUMO gaps (~3.2 eV for similar benzoxazoles), while solvent polarity studies (e.g., in DMSO vs. hexane) reveal solvatochromic effects .

Q. How does the compound’s halogen substitution pattern influence its pharmacokinetics?

  • Methodological Answer : Bromine atoms enhance lipophilicity (logP ~2.8), improving membrane permeability. Comparative studies with non-halogenated analogs show reduced metabolic clearance in liver microsomes. Molecular dynamics (MD) simulations predict binding affinities to cytochrome P450 enzymes .

Q. What strategies mitigate environmental risks during disposal or degradation studies?

  • Methodological Answer : Follow protocols from environmental fate studies, such as:

  • Hydrolysis under alkaline conditions to dehalogenate the compound.
  • Photocatalytic degradation using TiO₂ nanoparticles.
  • Ecotoxicity assays with Daphnia magna to assess acute toxicity (LC₅₀) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine
Reactant of Route 2
Reactant of Route 2
4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine

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